Cyclopentamethylenedichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

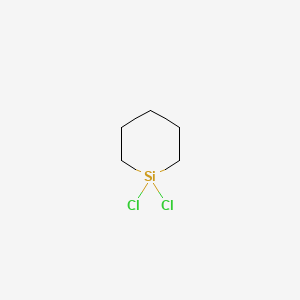

Cyclopentamethylenedichlorosilane is a chemical compound characterized by the presence of a cyclopentane ring substituted with dichlorosilane groups. Its structure can be represented as CHClSi, indicating that it contains five carbon atoms arranged in a cyclic configuration, along with two chlorine atoms and one silicon atom. This compound is part of the broader category of silanes, which are silicon-based compounds that often exhibit unique reactivity and properties due to the presence of silicon. Cyclopentamethylenedichlorosilane is notable for its potential applications in materials science and organic synthesis.

- Hydrolysis: When exposed to moisture, cyclopentamethylenedichlorosilane hydrolyzes to form silanol and hydrochloric acid. This reaction is significant for applications involving surface modifications.

- Condensation Reactions: Cyclopentamethylenedichlorosilane can react with alcohols or amines, leading to the formation of siloxanes or silyl ethers, respectively. Such reactions are crucial in creating siloxane polymers.

- Substitution Reactions: The chlorine atoms in the compound can be replaced by various nucleophiles, facilitating the synthesis of more complex organosilicon compounds.

Cyclopentamethylenedichlorosilane can be synthesized through several methods:

- Direct Chlorination: Chlorination of cyclopentadiene using chlorine gas under controlled conditions can yield cyclopentamethylenedichlorosilane. This method allows for selective chlorination at specific positions on the cyclopentane ring.

- Silicon Halide Reaction: Reacting cyclopentene with dichlorosilane under acidic conditions can also produce cyclopentamethylenedichlorosilane. This method involves the addition of silicon halides to unsaturated hydrocarbons.

- Catalytic Methods: Utilizing transition metal catalysts, such as palladium or platinum, can facilitate the incorporation of silicon into organic frameworks, allowing for more complex syntheses involving cyclopentamethylenedichlorosilane.

Cyclopentamethylenedichlorosilane has several potential applications:

- Material Science: It can be used as a precursor for creating silicone-based materials, which are valued for their thermal stability and flexibility.

- Surface Modifications: Due to its reactivity with various functional groups, it can be employed in surface treatments to enhance hydrophobicity or adhesion properties.

- Synthesis of Organosilanes: The compound serves as an intermediate in the synthesis of more complex organosilanes used in coatings and sealants.

Cyclopentamethylenedichlorosilane shares similarities with other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Cyclohexyltrichlorosilane | CHClSi | Contains a cyclohexyl group; used in silicone polymers |

| Methylcyclopentylchlorosilane | CHClSi | Methyl substitution; exhibits different reactivity |

| Dimethylchlorosilane | CHClSi | Simpler structure; widely used in silicone synthesis |

Cyclopentamethylenedichlorosilane is unique due to its specific cycl